

CAS number and identifiers for dicyclopentylethanedione

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Compound of Interest

Compound Name: *Dicyclopentylethanedione*

Cat. No.: *B15342902*

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Dicyclopentylethanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dicyclopentylethanedione**, summarizing its chemical identifiers, physical properties, and a proposed synthetic approach. Due to the limited availability of public data, this guide also highlights areas where further experimental investigation is required.

Chemical Identifiers and Physical Properties

Dicyclopentylethanedione, a symmetrical α -diketone, possesses a unique structure with two cyclopropyl groups flanking a 1,2-dione moiety. Its fundamental identifiers and known physical properties are summarized below.

Table 1: Chemical Identifiers for **Dicyclopentylethanedione**

Identifier	Value	Source
CAS Number	15940-88-2	[1][2]
IUPAC Name	1,2-dicyclopropylethane-1,2-dione	[2]
Chemical Formula	C ₈ H ₁₀ O ₂	[1][2]
Molecular Weight	138.16 g/mol	[1][2]
Canonical SMILES	C1CC1C(=O)C(=O)C2CC2	[2]
InChI	InChI=1S/C8H10O2/c9-7(5-1-2-5)8(10)6-3-4-6/h5-6H,1-4H2	[2]
InChIKey	UKHLNGHTXWIWGW-UHFFFAOYSA-N	[2]

Table 2: Physical Properties of **Dicyclopropylethanedione**

Property	Value	Source
Boiling Point	211.9 °C at 760 mmHg	[1]
Flash Point	75.8 °C	[1]
Density	1.286 g/cm ³	[1]

Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of **dicyclopropylethanedione** is not readily available in the public domain, the scientific literature suggests a viable synthetic route starting from ethyl cyclopropylcarboxylate.[1] The likely reaction is a reductive coupling of the ester to form the 1,2-diketone.

Proposed Synthetic Protocol (General Procedure):

This protocol is a generalized representation based on common methods for the synthesis of symmetrical 1,2-diketones from carboxylic acid esters and should be optimized for the specific

synthesis of **dicyclopropylethanedione**.

Reaction: 2-Cyclopropanecarboxylic acid ethyl ester → 1,2-Dicyclopropylethane-1,2-dione

Reagents and Materials:

- Ethyl cyclopropylcarboxylate
- Sodium metal
- Thionyl chloride (optional, for conversion to acid chloride)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Inert atmosphere (e.g., Argon or Nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle
- Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel for chromatography)

Procedure:

- Preparation: All glassware should be thoroughly dried, and the reaction should be set up under an inert atmosphere to prevent the reaction of sodium metal with atmospheric moisture.
- Reaction: A dispersion of sodium metal in an anhydrous solvent like diethyl ether is prepared in the reaction flask. Ethyl cyclopropylcarboxylate is then added dropwise to the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature and may require several hours to proceed to completion.^[1]
- Workup: After the reaction is complete, the excess sodium is carefully quenched. The reaction mixture is then acidified, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

- Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure **dicyclopentanedione**.

Note: The specific reaction conditions, including temperature, reaction time, and purification method, would need to be determined empirically.

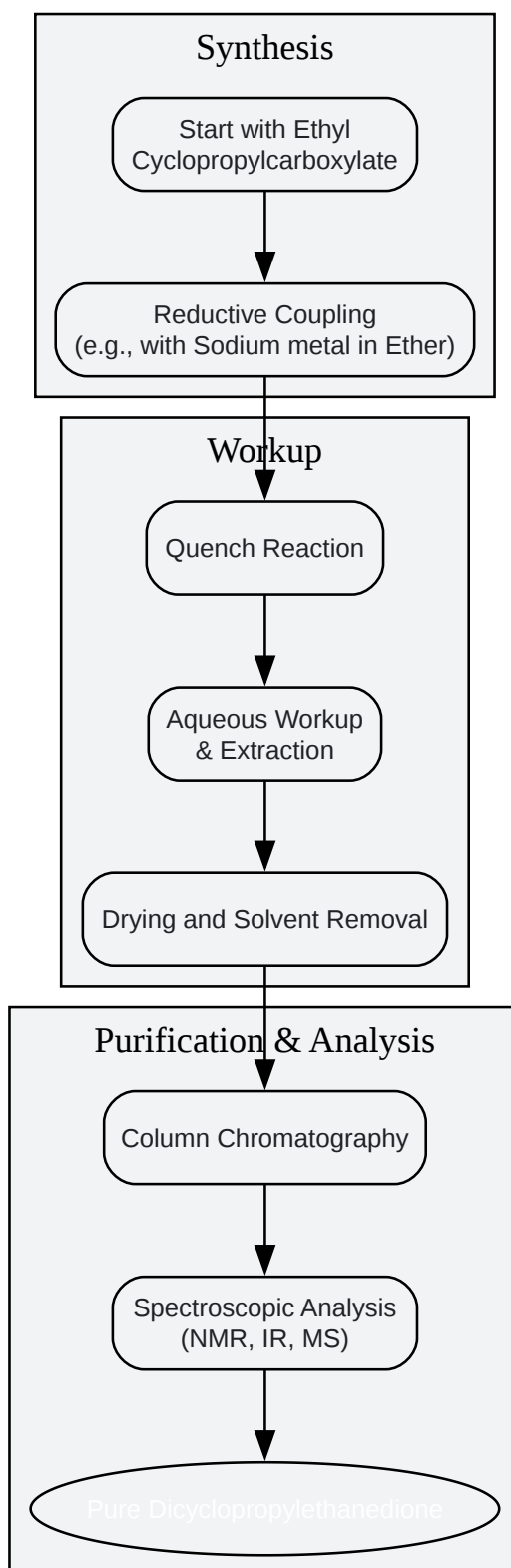
Structural Characterization (Theoretical)

No experimental spectroscopic data for **dicyclopentanedione** has been found in the reviewed literature. However, based on its structure, the following spectroscopic characteristics can be predicted:

- ^1H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The protons on the cyclopentyl rings would likely appear as a complex multiplet in the upfield region of the spectrum.
- ^{13}C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbons in the downfield region, characteristic of α -diketones. The carbons of the cyclopentyl rings would appear in the upfield region.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching of a 1,2-diketone.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (138.16 g/mol).

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **dicyclopentanedione** based on the proposed synthetic route.



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A generalized workflow for the synthesis of **dicyclopylethanedione**.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not reveal any studies on the biological activity or potential signaling pathways associated with **dicyclopropylethanedione**. The reactivity of the α -dicarbonyl moiety suggests potential for biological interactions, but this remains an uninvestigated area.

Conclusion

Dicyclopropylethanedione is a well-defined chemical entity with known identifiers and basic physical properties. While a synthetic route has been reported, a detailed experimental protocol and comprehensive spectroscopic characterization are lacking in the public domain. Furthermore, its biological activity remains unexplored. This technical guide provides a foundation for researchers interested in this molecule, highlighting the need for further experimental work to fully elucidate its chemical and biological properties.

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